Cas no 2320147-05-3 (1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine)

1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- (1-(4-chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone
- [1-(4-chlorophenyl)cyclopentyl]-[3-(difluoromethyl)azetidin-1-yl]methanone
- 1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine
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- Inchi: 1S/C16H18ClF2NO/c17-13-5-3-12(4-6-13)16(7-1-2-8-16)15(21)20-9-11(10-20)14(18)19/h3-6,11,14H,1-2,7-10H2
- InChI Key: LQTGPGLOIWIMKL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1(C(N2CC(C(F)F)C2)=O)CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 384
- XLogP3: 4.3
- Topological Polar Surface Area: 20.3
1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-5379-4mg |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6554-5379-20μmol |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6554-5379-20mg |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6554-5379-30mg |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6554-5379-5mg |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6554-5379-2μmol |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6554-5379-10μmol |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6554-5379-10mg |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6554-5379-75mg |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6554-5379-2mg |
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine |
2320147-05-3 | 2mg |
$88.5 | 2023-09-08 |
1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine Related Literature
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1. Back matter
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on 1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine
Comprehensive Analysis of 1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine (CAS No. 2320147-05-3)
The compound 1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine (CAS No. 2320147-05-3) represents an intriguing molecular structure with significant potential in pharmaceutical and agrochemical research. This cyclopentanecarbonyl-azetidine derivative combines unique structural features, including a difluoromethyl group and a 4-chlorophenyl moiety, which contribute to its distinct physicochemical properties and biological activity profile.
Recent scientific literature highlights growing interest in azetidine-containing compounds, particularly those with fluorinated substituents, due to their enhanced metabolic stability and membrane permeability. The presence of both chlorophenyl and difluoromethyl groups in this molecule suggests potential applications in targeted drug discovery programs, especially in areas requiring modulation of specific biological pathways.
From a synthetic chemistry perspective, the construction of the cyclopentanecarbonyl-azetidine scaffold presents interesting challenges and opportunities. The 1-1-(4-chlorophenyl)cyclopentanecarbonyl moiety offers a rigid framework that can influence the three-dimensional orientation of the molecule, while the 3-(difluoromethyl)azetidine portion introduces polarity and potential hydrogen bonding capabilities. This combination makes the compound particularly valuable for structure-activity relationship studies in medicinal chemistry.
The pharmaceutical industry has shown increasing attention to fluorinated heterocycles like this compound, as evidenced by numerous patent applications and research publications. The strategic incorporation of fluorine atoms, as seen in the difluoromethyl group, often leads to improved pharmacokinetic properties, making such molecules attractive candidates for further development. Researchers are particularly interested in how the chlorophenyl-cyclopentanecarbonyl segment might influence target binding affinity and selectivity.
Analytical characterization of CAS 2320147-05-3 reveals important information about its stability and purity profile. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to fully elucidate its structure. The compound's solubility profile, influenced by both the chlorophenyl and difluoromethylazetidine components, makes it suitable for various formulation approaches in drug development.
In the context of green chemistry initiatives, synthetic routes to 1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine have been optimized to minimize environmental impact. Recent advancements in catalytic methods have improved the efficiency of constructing the azetidine ring system, while maintaining high yields and purity of the final product. These developments align with the pharmaceutical industry's growing emphasis on sustainable synthesis practices.
The potential biological activities of this compound are currently under investigation in several research programs. Preliminary studies suggest that the unique combination of chlorophenyl, cyclopentanecarbonyl, and difluoromethylazetidine moieties may confer interesting pharmacological properties. Researchers are particularly interested in its potential as a scaffold for designing novel bioactive molecules with improved target specificity and reduced off-target effects.
From a commercial perspective, the availability of CAS 2320147-05-3 has enabled numerous structure-activity relationship studies in both academic and industrial settings. The compound serves as a valuable building block for the synthesis of more complex molecules, with its azetidine core offering diverse opportunities for further functionalization. Several research groups have reported successful derivatization strategies that maintain the integrity of the cyclopentanecarbonyl framework while introducing additional pharmacophores.
Quality control protocols for 1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine have been rigorously established to ensure batch-to-batch consistency. Advanced chromatographic methods, including HPLC and UPLC, are routinely employed to verify the compound's purity and identify any potential impurities. These quality assurance measures are critical for researchers relying on this material for their investigations.
The future research directions for this compound appear promising, with several potential applications being explored. The unique structural features of the chlorophenyl-cyclopentanecarbonyl-difluoromethylazetidine system continue to attract attention from medicinal chemists seeking novel molecular scaffolds. As understanding of its physicochemical and biological properties deepens, new opportunities for its utilization in various research areas are likely to emerge.
In conclusion, 1-1-(4-chlorophenyl)cyclopentanecarbonyl-3-(difluoromethyl)azetidine (CAS No. 2320147-05-3) represents a fascinating example of modern heterocyclic chemistry with significant potential for various applications. Its well-characterized properties, combined with the growing interest in fluorinated azetidines and aryl-substituted cyclopentanes, position this compound as an important tool for chemical biology and drug discovery research.
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